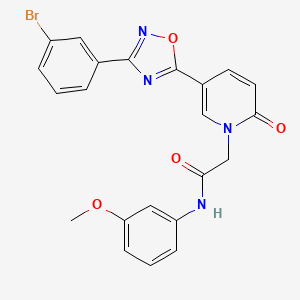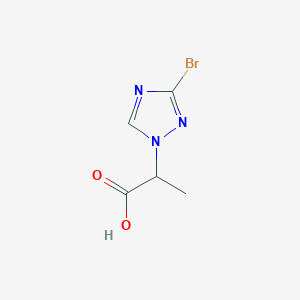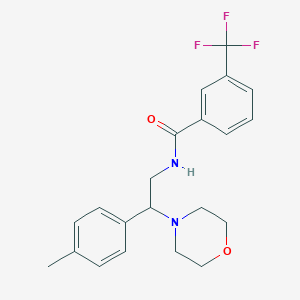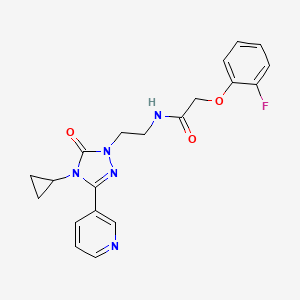![molecular formula C13H19ClN2O2 B2590622 1-Methylspiro[indoline-3,3'-piperidin]-2-one CAS No. 1330756-11-0](/img/structure/B2590622.png)
1-Methylspiro[indoline-3,3'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylspiro[indoline-3,3’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 1-Methylspiro[indoline-3,3’-piperidin]-2-one are CDK, c-Met, and EGFR protein crystals . These targets play a crucial role in cell proliferation and tumor growth .
Mode of Action
1-Methylspiro[indoline-3,3’-piperidin]-2-one interacts with its targets by binding to the amino acid residues in their active sites . This interaction results in the inhibition of the target proteins, thereby affecting their function .
Biochemical Pathways
The compound affects the biochemical pathways associated with the target proteins CDK, c-Met, and EGFR . The downstream effects of this interaction include the inhibition of cell proliferation and tumor growth .
Result of Action
The molecular and cellular effects of 1-Methylspiro[indoline-3,3’-piperidin]-2-one’s action include significant inhibition of cell proliferation in BEL-7402 cell lines . This is achieved through the compound’s interaction with its target proteins .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that similar compounds exhibit antiproliferative activities against various cell lines .
Molecular Mechanism
Related compounds have been found to interact with various target proteins, showing strong affinity and appropriate binding pose on the amino acid residues in active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[indoline-3,3’-piperidin]-2-one typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent under alkaline conditions to obtain the desired spirocyclic structure . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like 1-Methylspiro[indoline-3,3’-piperidin]-2-one generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[indoline-3,3’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[indoline-3,3’-pyrrolidine]: Shares the spirocyclic indoline core but with a pyrrolidine ring instead of piperidine.
Uniqueness: 1-Methylspiro[indoline-3,3’-piperidin]-2-one stands out due to its specific combination of indoline and piperidine rings, which confer unique chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and potential therapeutic development.
Properties
IUPAC Name |
1-methylspiro[indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVNSFIYTRKAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590540.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)

![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)

![2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2590548.png)

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-hydrazinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2590551.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate](/img/structure/B2590553.png)


![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)
![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)
